Desmethyl Bosentan

Description

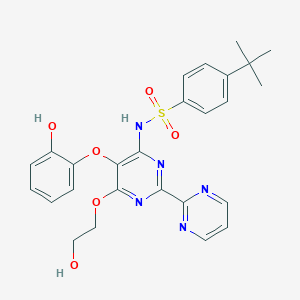

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTLKJGYAWXIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423786 | |

| Record name | Desmethyl Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253688-61-8 | |

| Record name | Ro 47-8634 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHOXYBOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desmethyl Bosentan (CAS 253688-61-8): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan, with the Chemical Abstracts Service (CAS) number 253688-61-8, is recognized as a metabolite of Bosentan, a dual endothelin receptor antagonist.[1] Bosentan is utilized in the management of pulmonary arterial hypertension. This compound, also known by its chemical name 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide, is formed through the O-demethylation of the phenolic methyl ether of Bosentan.[2] While it is considered a minor metabolite, its pharmacological activity warrants investigation for a comprehensive understanding of Bosentan's metabolic profile and overall effects.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 253688-61-8 | [1] |

| Molecular Formula | C₂₆H₂₇N₅O₆S | [1] |

| Molecular Weight | 537.59 g/mol | |

| Alternate Name | 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide |

Synthesis

General O-Demethylation Workflow:

Caption: A generalized workflow for the chemical synthesis of this compound via O-demethylation of Bosentan.

Metabolism

This compound is a product of the hepatic metabolism of Bosentan. The primary enzymes responsible for the metabolism of Bosentan are Cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2C9. The formation of this compound occurs through the O-demethylation of the 2-methoxyphenoxy moiety of the parent drug. It is one of three identified metabolites, with the other two being Ro 48-5033 (hydroxy bosentan) and Ro 64-1056. Of these, Ro 48-5033 is the major active metabolite, while this compound (Ro 47-8634) is a minor metabolite.

Metabolic Pathway of Bosentan:

Caption: The metabolic conversion of Bosentan to its primary metabolites, including this compound, mediated by CYP enzymes.

Analytical Methodology

The analysis of this compound is typically performed in the context of impurity profiling of the parent drug, Bosentan. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

A General HPLC Method for Impurity Profiling:

While a specific validated method for the quantification of this compound as a standalone compound is not detailed in the available literature, methods for the analysis of Bosentan and its related substances can be adapted. A typical Reverse-Phase HPLC (RP-HPLC) method would involve:

-

Column: A C18 or other suitable stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Bosentan and this compound exhibit significant absorbance (e.g., around 270 nm).

-

Quantification: Quantification would be based on the peak area relative to a reference standard of this compound.

Experimental Workflow for HPLC Analysis:

Caption: A standard workflow for the analysis of this compound using High-Performance Liquid Chromatography.

Pharmacology

This compound is described as a mixed endothelin receptor antagonist, similar to its parent compound, Bosentan. However, specific data on its potency (IC₅₀ or Kᵢ values) at the endothelin A (ETₐ) and endothelin B (ETₑ) receptors are not available in the public domain.

Available pharmacological data indicates that this compound exhibits a similar in vitro interaction profile to Bosentan. It has been shown to inhibit the organic anion transporting polypeptides OATP1B1 and OATP1B3 with the following IC₅₀ values:

| Transporter | IC₅₀ (μM) |

| OATP1B1 | 3.8 |

| OATP1B3 | 7.4 |

Furthermore, this compound has been observed to induce the mRNA expression of cytochrome P450 3A4 (CYP3A4) and the ATP-binding cassette transporter ABCB1 (P-glycoprotein).

Safety and Toxicology

A safety data sheet for this compound indicates that it is classified as harmful if swallowed. As a metabolite of Bosentan, its toxicological profile is inherently linked to that of the parent drug. Bosentan itself carries a black box warning for hepatotoxicity, and therefore, the potential for hepatic effects of its metabolites should be considered.

Conclusion

This compound is a minor, yet pharmacologically active, metabolite of Bosentan. While comprehensive data on its synthesis, specific analytical methods, and endothelin receptor antagonist potency are limited, the available information suggests an in vitro pharmacological profile that mirrors some of the characteristics of the parent compound. Further research is warranted to fully elucidate its contribution to the overall pharmacological and toxicological profile of Bosentan. This would require the development of specific and validated analytical methods for its quantification in biological matrices and the undertaking of detailed in vitro and in vivo pharmacological studies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Bosentan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan, also known by its research code Ro 47-8634, is the primary O-desmethylated metabolite of Bosentan.[1] Bosentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[2][3] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its effects are mediated through two receptor subtypes: ETA and ETB.[4] By blocking these receptors, Bosentan, and by extension its metabolites, inhibit the vasoconstrictive and proliferative effects of ET-1.[3] this compound is formed in the liver through the action of cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. While Bosentan is the primary active compound, its metabolites, including this compound, may contribute to the overall pharmacological effect. This guide provides a comprehensive overview of a proposed synthetic route for this compound and a detailed account of its characterization.

Endothelin Receptor Signaling Pathway

The endothelin signaling pathway plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1) binding to its receptors, ETA and ETB, on smooth muscle cells triggers a cascade of intracellular events leading to vasoconstriction and cell proliferation. This signaling is primarily mediated through G-protein coupling, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium concentration. Bosentan and its metabolite, this compound, act as antagonists at these receptors, thereby mitigating the downstream effects of ET-1.

Endothelin receptor signaling pathway and the antagonistic action of Bosentan.

Synthesis of this compound (Proposed Route)

The proposed multi-step synthesis is outlined below:

Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of Diethyl 2-(2-(benzyloxy)phenoxy)malonate

-

Materials: 2-(Benzyloxy)phenol, diethyl bromomalonate, potassium carbonate, acetone.

-

Procedure: To a solution of 2-(benzyloxy)phenol in acetone, potassium carbonate is added, and the mixture is stirred. Diethyl bromomalonate is then added dropwise, and the reaction mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to yield diethyl 2-(2-(benzyloxy)phenoxy)malonate.

Step 2: Synthesis of 5-(2-(Benzyloxy)phenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

-

Materials: Diethyl 2-(2-(benzyloxy)phenoxy)malonate, 2-amidinopyrimidine hydrochloride, sodium methoxide, methanol.

-

Procedure: A solution of sodium methoxide in methanol is prepared. Diethyl 2-(2-(benzyloxy)phenoxy)malonate and 2-amidinopyrimidine hydrochloride are added, and the mixture is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with methanol, and dried to give 5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

Step 3: Synthesis of 4,6-Dichloro-5-(2-(benzyloxy)phenoxy)-2,2'-bipyrimidine

-

Materials: 5-(2-(Benzyloxy)phenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, phosphorus oxychloride.

-

Procedure: A mixture of 5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione and phosphorus oxychloride is heated at reflux. After the reaction is complete, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured into ice water, and the precipitated solid is filtered, washed with water, and dried to afford 4,6-dichloro-5-(2-(benzyloxy)phenoxy)-2,2'-bipyrimidine.

Step 4: Synthesis of N-(6-Chloro-5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidin]-4-yl)-4-(tert-butyl)benzenesulfonamide

-

Materials: 4,6-Dichloro-5-(2-(benzyloxy)phenoxy)-2,2'-bipyrimidine, 4-(tert-butyl)benzenesulfonamide, potassium carbonate, dimethylformamide (DMF).

-

Procedure: To a solution of 4,6-dichloro-5-(2-(benzyloxy)phenoxy)-2,2'-bipyrimidine in DMF, 4-(tert-butyl)benzenesulfonamide and potassium carbonate are added. The mixture is heated, and the reaction is monitored by TLC. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Synthesis of 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

-

Materials: N-(6-Chloro-5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidin]-4-yl)-4-(tert-butyl)benzenesulfonamide, ethylene glycol, sodium hydride.

-

Procedure: To a solution of ethylene glycol, sodium hydride is added carefully at 0 °C. The mixture is stirred until the evolution of hydrogen ceases. A solution of N-(6-chloro-5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidin]-4-yl)-4-(tert-butyl)benzenesulfonamide in a suitable solvent is then added, and the reaction mixture is heated. After completion, the reaction is quenched with water, and the product is extracted. The crude product is purified by column chromatography.

Step 6: Synthesis of this compound (Deprotection)

-

Materials: 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-(benzyloxy)phenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide, palladium on carbon (Pd/C), methanol, hydrogen gas.

-

Procedure: The protected this compound is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key identification parameters and analytical data.

| Parameter | Value | Reference |

| Chemical Name | 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide | |

| CAS Number | 253688-61-8 | |

| Molecular Formula | C26H27N5O6S | |

| Molecular Weight | 537.59 g/mol | |

| Appearance | Expected to be a solid | - |

Spectroscopic Data (Expected)

| 1H NMR (Expected Chemical Shifts, δ ppm) | 13C NMR (Expected Chemical Shifts, δ ppm) | FT-IR (Expected Characteristic Peaks, cm-1) |

| ~8.5-9.0 (m, pyrimidine-H) | ~160-170 (C=O of sulfonamide, pyrimidine C=N) | ~3500-3200 (O-H, N-H stretching) |

| ~7.0-8.0 (m, aromatic-H) | ~110-150 (aromatic C) | ~3100-3000 (aromatic C-H stretching) |

| ~6.5-7.0 (m, phenoxy-H) | ~60-70 (OCH2CH2OH) | ~2960-2850 (aliphatic C-H stretching) |

| ~4.0-4.5 (t, -OCH2-) | ~50-60 (OCH2CH2OH) | ~1340 & 1160 (S=O stretching of sulfonamide) |

| ~3.5-4.0 (t, -CH2OH) | ~30-40 (C(CH3)3) | ~1240 (Ar-O-C stretching) |

| ~1.3 (s, -C(CH3)3) | ~30 (C(CH3)3) |

Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial techniques for the purification and characterization of this compound.

HPLC Method (Typical Conditions)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 225 nm or 270 nm).

-

Retention Time: Dependent on the specific gradient and column used.

Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.

-

Expected [M+H]+: m/z 538.17.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern, which would involve characteristic losses of the ethylene glycol side chain, the tert-butyl group, and cleavage of the sulfonamide bond.

Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a definitive published synthetic protocol is lacking, a plausible route has been proposed based on established Bosentan chemistry. The characterization section details the expected analytical data, providing a solid foundation for researchers and drug development professionals working with this important metabolite. Further experimental work is required to validate the proposed synthetic route and to obtain detailed experimental spectroscopic data for this compound.

References

Desmethyl Bosentan: An In-depth Technical Guide on its Role as an Active Metabolite of Bosentan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of desmethyl bosentan (Ro 47-8634), an active metabolite of the dual endothelin receptor antagonist, bosentan. This document will delve into the pharmacokinetics, pharmacodynamics, and metabolic pathways associated with this compound, offering valuable insights for researchers and professionals in the field of drug development.

Introduction to Bosentan and its Metabolism

Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, indicated for the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effects are primarily mediated by blocking the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). Bosentan undergoes extensive hepatic metabolism, primarily facilitated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1] This metabolic process yields three principal metabolites:

-

Ro 48-5033 (Hydroxy bosentan): Formed by hydroxylation of the tert-butyl group. This is the major and most pharmacologically active metabolite, contributing approximately 10-20% of the parent drug's total activity.[1][2][3]

-

Ro 47-8634 (this compound): Formed by O-demethylation of the phenolic methyl ether. While present at lower plasma concentrations than Ro 48-5033, it is also considered an active metabolite.

-

Ro 64-1056 (Hydroxy this compound): A secondary metabolite resulting from both hydroxylation and O-demethylation.

Elimination of bosentan and its metabolites occurs predominantly through biliary excretion following hepatic metabolism.

Quantitative Data Presentation

Pharmacokinetic Parameters of Bosentan and its Metabolites

The table below summarizes the key pharmacokinetic parameters of bosentan and its metabolites in healthy male subjects following a single oral dose of 62.5 mg. It is important to note that the exposure to all metabolites is significantly lower than that of the parent compound, bosentan.

| Parameter | Bosentan | Ro 48-5033 (Hydroxy) | Ro 47-8634 (Desmethyl) | Ro 64-1056 (Hydroxy desmethyl) |

| Cmax (ng/mL) | 664 | 81.7 | 21.8 | 10.9 |

| tmax (h) | 4.5 | 5.0 | 4.0 | 5.0 |

| AUC(0-t) (ng·h/mL) | 4647 | 649 | 161 | 114 |

| t1/2 (h) | 5.4 | 5.0 | 4.2 | 5.1 |

| Metabolite to Parent AUC Ratio (%) | - | 14.0% | 3.5% | 2.5% |

Data extracted from van Giersbergen et al., 2002. Br J Clin Pharmacol, 53(6), 589-595.

In Vitro Activity Profile of this compound

This compound (Ro 47-8634) exhibits a distinct in vitro activity profile, contributing to the overall pharmacological effects and drug-drug interaction potential of bosentan.

| Target | Activity | Concentration/Value |

| Pregnane X Receptor (PXR) | Activation | Highest potency among bosentan metabolites |

| CYP3A4 mRNA | Induction | ~6-fold increase at 50 µM |

| ABCB1 (P-gp) mRNA | Induction | ~4.5-fold increase at 50 µM |

| ABCG2 (BCRP) mRNA | Induction | ~2-fold increase at 50 µM |

| OATP1B1 | Inhibition | IC50 = 3.8 µM |

| OATP1B3 | Inhibition | IC50 = 7.4 µM |

Data extracted from Weiss et al., 2015. Pulm Pharmacol Ther, 30, 16-23.

Metabolic and Signaling Pathways

Bosentan Metabolic Pathway

Bosentan is metabolized in the liver to its primary metabolites, hydroxy bosentan and this compound, which can be further metabolized to hydroxy this compound. A novel fourth metabolite (M4) has also been identified as a product of this compound metabolism.

References

In Vitro Activity of Desmethyl Bosentan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl bosentan, also known as Ro 48-5033, is the principal and only pharmacologically active metabolite of bosentan, a dual endothelin receptor antagonist.[1][2][3] Bosentan is utilized in the management of pulmonary arterial hypertension (PAH).[4] The in vitro activity of this compound contributes to the overall therapeutic effect of the parent drug, accounting for up to 20% of its activity.[2] This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative In Vitro Activity

The in vitro pharmacological profile of this compound has been characterized through various assays to determine its potency at endothelin receptors and its effects on other cellular targets. While specific binding affinity values (Ki) for this compound are not explicitly detailed in the reviewed literature, its activity is consistently reported to be approximately two-fold less potent than its parent compound, bosentan.

Table 1: Endothelin Receptor Antagonism

| Compound | Receptor | Ki (nM) | Source |

| Bosentan | ETA | 4.1 - 43 | |

| ETB | 38 - 730 | ||

| This compound (Ro 48-5033) | ETA | Estimated ~8.2 - 86 | Calculated based on |

| ETB | Estimated ~76 - 1460 | Calculated based on |

Estimation for this compound is based on the reported 2-fold lower potency compared to bosentan.

Table 2: Effects on Drug Transporters and Metabolizing Enzymes

| Target | Assay Type | Compound | Concentration | Result | Source |

| OATP1B1 | Inhibition | This compound | - | IC50: 3.8 µM | |

| OATP1B3 | Inhibition | This compound | - | IC50: 7.4 µM | |

| P-glycoprotein (P-gp, ABCB1) | Inhibition | This compound | - | No inhibition | |

| CYP3A4 | mRNA Induction | This compound | 50 µM | ~6-fold increase | |

| P-glycoprotein (P-gp, ABCB1) | mRNA Induction | This compound | 50 µM | ~4.5-fold increase | |

| BCRP (ABCG2) | mRNA Induction | This compound | 50 µM | ~2-fold increase | |

| Pregnane X Receptor (PXR) | Activation | This compound | 25 µM | Activation |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key in vitro assays.

Endothelin Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to endothelin receptors by measuring the displacement of a radiolabeled ligand.

Objective: To determine the Ki of this compound for ETA and ETB receptors.

Materials:

-

Cell membranes expressing human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Test compound: this compound (Ro 48-5033).

-

Unlabeled ligand: ET-1 (for non-specific binding determination).

-

Assay Buffer: Tris-HCl buffer containing MgCl2, and bovine serum albumin (BSA).

-

96-well microtiter plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membranes, [125I]-ET-1, and varying concentrations of this compound or unlabeled ET-1.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1 (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Endothelin Receptor Antagonism Assay (Calcium Flux)

This cell-based assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an endothelin receptor agonist.

Objective: To determine the functional potency (IC50) of this compound in blocking ETA and ETB receptor activation.

Materials:

-

A cell line stably expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

Endothelin-1 (ET-1) as the agonist.

-

Test compound: this compound (Ro 48-5033).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescent plate reader with an integrated fluid dispenser.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye diluted in assay buffer to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Add a solution of ET-1 to each well using the integrated fluid dispenser to stimulate the receptors. Simultaneously, measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the ET-1-induced calcium flux against the concentration of this compound.

Visualizations

Signaling Pathway of Endothelin Receptor Antagonism

Caption: Antagonism of ETA and ETB receptors by bosentan and its active metabolite.

Experimental Workflow for In Vitro Receptor Binding Assay

Caption: Workflow for determining receptor binding affinity.

Conclusion

This compound (Ro 48-5033) is a pharmacologically active metabolite that contributes to the therapeutic effects of bosentan through its antagonism of both ETA and ETB receptors. Its in vitro potency is approximately half that of the parent compound. Furthermore, this compound has been shown to modulate the activity of important drug transporters and metabolizing enzymes, indicating a potential for drug-drug interactions. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and understanding of the in vitro pharmacology of this compound.

References

The Effect of Desmethyl Bosentan on Endothelin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in vascular homeostasis. Its effects are mediated through two G-protein coupled receptor subtypes: Endothelin Receptor Type A (ET_A) and Type B (ET_B).[1] The ET_A receptor, located primarily on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation.[2] The ET_B receptor has a more complex role; its activation on endothelial cells leads to the release of vasodilators like nitric oxide, while its presence on smooth muscle cells can also contribute to vasoconstriction.[2] Dysregulation of the endothelin system is implicated in the pathogenesis of various cardiovascular disorders, most notably Pulmonary Arterial Hypertension (PAH).[3]

Bosentan is a dual ET_A/ET_B receptor antagonist used in the treatment of PAH.[4] It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into three metabolites. One of these, Desmethyl Bosentan (also known as Ro 48-5033 or Hydroxy bosentan), is pharmacologically active and contributes significantly to the overall therapeutic effect of the parent compound. This guide provides an in-depth technical overview of the interaction between this compound and endothelin receptors, presenting quantitative data, experimental methodologies, and visualizations of the relevant biological pathways.

Quantitative Data: Receptor Interaction Profile

This compound (Ro 48-5033) is the primary active metabolite of Bosentan. It is estimated to contribute 10% to 20% of the total pharmacological activity of Bosentan. In vitro studies have established that this compound is approximately two-fold less potent than its parent compound. The following tables summarize the quantitative data for the binding affinities of both Bosentan and this compound at the human ET_A and ET_B receptors.

Table 1: Binding Affinity (K_i) of Bosentan and this compound

| Compound | Receptor Subtype | Binding Affinity (K_i) (nM) | Source |

| Bosentan | ET_A | 4.7 | |

| ET_B | 95 | ||

| This compound (Ro 48-5033) | ET_A | ~9.4 (estimated) | |

| ET_B | ~190 (estimated) |

Note: Values for this compound are estimated based on the finding that it is approximately 2-fold less potent than Bosentan.

Table 2: Inhibitory Concentration (IC_50) of Bosentan

| Compound | Receptor Subtype | IC_50 (nM) | Selectivity (ET_A vs ET_B) | Source |

| Bosentan | ET_A | 7.1 | 67-fold | |

| ET_B | 474.8 |

This data illustrates that both Bosentan and its active metabolite, this compound, are competitive antagonists with a higher affinity for the ET_A receptor compared to the ET_B receptor.

Experimental Protocols

The characterization of compounds like this compound on endothelin receptors involves a series of standardized in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (K_i) of a test compound to the target receptor.

-

Objective: To quantify the affinity of this compound for ET_A and ET_B receptors.

-

Methodology:

-

Membrane Preparation: Cell lines recombinantly expressing high levels of human ET_A or ET_B receptors (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cell membranes containing the receptors are isolated through homogenization and centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition curve. The IC_50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated from the IC_50 using the Cheng-Prusoff equation.

-

In Vitro Functional Assays (Calcium Flux)

These assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding, providing a measure of functional potency (EC_50 or pA₂).

-

Objective: To determine the functional antagonism of this compound at ET_A and ET_B receptors.

-

Methodology:

-

Cell Culture: Cells expressing the target endothelin receptor subtype are seeded into microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound) or a vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a known endothelin receptor agonist (e.g., ET-1).

-

Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

-

Data Analysis: Concentration-response curves are generated for the agonist in the presence and absence of the antagonist. The rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate its potency, often expressed as a pA₂ value.

-

Signaling Pathways and Mechanism of Action

This compound, like its parent compound, functions as a competitive antagonist at both ET_A and ET_B receptors. It physically blocks the binding of the endogenous ligand, ET-1, thereby preventing the activation of downstream signaling pathways that lead to vasoconstriction, inflammation, and fibrosis.

The primary signaling pathway for ET_A and ET_B receptors involves coupling to G_q/₁₁ proteins. This initiates a cascade that results in increased intracellular calcium, a key trigger for smooth muscle contraction.

The diagram above illustrates the canonical G_q protein-coupled signaling pathway activated by ET-1. This compound competitively inhibits this pathway at the receptor level, preventing the downstream signaling events that lead to pathological cellular responses.

A typical workflow for the preclinical evaluation of an endothelin receptor antagonist is a multi-step process, beginning with primary binding assays and progressing to functional and cellular characterization.

Conclusion

This compound (Ro 48-5033) is a pharmacologically active metabolite that plays a significant role in the therapeutic efficacy of Bosentan. As a dual antagonist of endothelin receptors with a preference for the ET_A subtype, it effectively blocks the signaling cascades initiated by ET-1. Although it is approximately half as potent as its parent compound, its contribution to the overall activity is substantial. Understanding the specific pharmacology of this compound is crucial for a comprehensive view of Bosentan's mechanism of action and for the development of future endothelin receptor antagonists with optimized pharmacokinetic and pharmacodynamic profiles.

References

Pregnane X Receptor (PXR) Activation by Desmethyl Bosentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the activation of the Pregnane X Receptor (PXR) by Desmethyl Bosentan (also known as Ro 47-8634), an active metabolite of the dual endothelin receptor antagonist, Bosentan. The activation of PXR is a critical mechanism underlying drug-drug interactions, primarily through the induction of cytochrome P450 enzymes, particularly CYP3A4. This document consolidates available quantitative data, details the experimental protocols used for assessing PXR activation, and provides visual representations of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the metabolic pathways and drug interaction potential of Bosentan and its metabolites.

Introduction

Bosentan is an established therapeutic agent for pulmonary arterial hypertension. Its metabolism in the liver is extensive, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[1] Bosentan is known to be an inducer of its own metabolism, a phenomenon attributed to its activation of the Pregnane X Receptor (PXR).[2][3] PXR is a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug and xenobiotic metabolism and transport.[4][5]

One of the main metabolites of Bosentan is this compound (Ro 47-8634). Understanding the interaction of this metabolite with PXR is crucial for a comprehensive assessment of Bosentan's drug-drug interaction profile. This guide focuses specifically on the activation of PXR by this compound.

Quantitative Data on PXR Activation

Several in vitro studies have demonstrated that this compound is an activator of the human PXR. While a specific EC50 value for this compound's activation of PXR is not consistently reported in the reviewed literature, the available quantitative data are summarized below. For comparison, data for the parent compound, Bosentan, and the well-characterized PXR agonist, Rifampicin, are also included.

| Compound | Parameter | Value | Concentration | Cell Line | Assay Type | Reference |

| This compound (Ro 47-8634) | PXR Activation | Positive | 25 µM | CV-1 | Reporter Gene Assay | |

| CYP3A4 mRNA Induction | ~6-fold | 50 µM | LS180 | qPCR | ||

| PXR Activation Potency | Highest among tested Bosentan metabolites | Not specified | Not specified | Reporter Gene Assay | ||

| Bosentan | EC50 for hPXR Activation | 19.9 µM | - | CV-1 | Reporter Gene Assay | |

| Rifampicin (Positive Control) | EC50 for hPXR Activation | 1.9 µM | - | CV-1 | Reporter Gene Assay |

Note: The EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Experimental Protocols

The primary method utilized to determine the activation of PXR by this compound is the reporter gene assay . This in vitro technique provides a quantitative measure of nuclear receptor activation.

PXR Reporter Gene Assay

Objective: To quantify the activation of the human Pregnane X Receptor (hPXR) by a test compound.

Principle: Cells are genetically engineered to express hPXR and a reporter gene (e.g., luciferase) under the control of a promoter containing PXR response elements (PXREs). When a PXR agonist like this compound enters the cell and binds to hPXR, the receptor-ligand complex translocates to the nucleus, heterodimerizes with the retinoid X receptor (RXR), and binds to the PXREs. This binding initiates the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of PXR activation.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Cell Line: A suitable mammalian cell line, such as CV-1 (monkey kidney) or LS180 (human colon adenocarcinoma), is used.

-

Plasmids: The cells are transiently transfected with two key plasmids:

-

An expression plasmid containing the full-length cDNA for human PXR (hPXR).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a PXR response element, often derived from the CYP3A4 gene promoter (e.g., three copies of the ER6 response element).

-

-

Transfection Reagent: A standard transfection reagent (e.g., lipofectamine-based) is used to introduce the plasmids into the cells.

-

-

Compound Incubation:

-

After a post-transfection period to allow for protein expression (typically 24 hours), the cells are treated with varying concentrations of the test compound (this compound).

-

A positive control (e.g., Rifampicin) and a vehicle control (e.g., DMSO) are run in parallel.

-

-

Luciferase Assay:

-

Following an incubation period with the compound (typically 24-48 hours), the cells are lysed.

-

A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the cell lysate.

-

The luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.

-

-

Data Analysis:

-

The raw luminescence units are normalized to a measure of cell viability or total protein concentration to account for any cytotoxic effects of the compound.

-

The fold activation is calculated by dividing the normalized signal from the compound-treated cells by the signal from the vehicle-treated cells.

-

For dose-response curves, the fold activation is plotted against the compound concentration, and the EC50 value can be determined using non-linear regression analysis.

-

Signaling Pathway and Experimental Workflow Visualizations

PXR Activation Signaling Pathway

The following diagram illustrates the molecular mechanism of PXR activation by a ligand such as this compound, leading to the induction of target gene expression.

Caption: PXR activation by this compound leading to target gene transcription.

Experimental Workflow for PXR Reporter Gene Assay

The following diagram outlines the key steps involved in a typical PXR reporter gene assay.

Caption: Workflow for a PXR Luciferase Reporter Gene Assay.

Conclusion

References

- 1. Bosentan, a dual endothelin receptor antagonist, activates the pregnane X nuclear receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bosentan, a dual endothelin receptor antagonist, activates the pregnane X nuclear receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Desmethyl Bosentan in Pulmonary Arterial Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening condition characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, plays a crucial role in the pathophysiology of PAH. Endothelin receptor antagonists (ERAs) are a cornerstone of PAH therapy. Bosentan, the first orally active dual ERA, targets both endothelin receptor subtype A (ETA) and subtype B (ETB). Upon administration, Bosentan is metabolized in the liver into several metabolites, including Desmethyl Bosentan (Ro 47-8634). This technical guide provides an in-depth analysis of the role of this compound in the context of PAH, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Core Concepts: Bosentan Metabolism and its Metabolites

Bosentan undergoes hepatic metabolism primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. This process yields three main metabolites:

-

Hydroxy Bosentan (Ro 48-5033): Formed by hydroxylation of the t-butyl group of Bosentan. This is the major and most pharmacologically active metabolite, contributing an estimated 10-20% to the overall effect of Bosentan.[1][2] It exhibits approximately half the affinity for endothelin receptors compared to the parent drug.[1]

-

This compound (Ro 47-8634): A minor metabolite resulting from the O-demethylation of the phenolic methyl ester of Bosentan.[3]

-

Ro 64-1056: A secondary metabolite that is generated through both demethylation and hydroxylation.[3]

While Hydroxy Bosentan is recognized for its contribution to the therapeutic effects of Bosentan, this guide will focus on the available technical data for this compound to elucidate its specific role.

Mechanism of Action and Pharmacological Profile of this compound

This compound's contribution to the management of PAH is primarily understood in the context of its role as a metabolite of Bosentan. Direct therapeutic application of this compound has not been explored in clinical settings.

Endothelin Receptor Antagonism

While considered a minor metabolite in terms of direct endothelin receptor antagonism compared to Hydroxy Bosentan, this compound does exhibit binding to both ETA and ETB receptors. The following table summarizes the available quantitative data on its binding affinity.

| Compound | Receptor | IC50 (nM) | Reference |

| This compound (Ro 47-8634) | ETA | 9963 - 26650 | |

| ETB | Not explicitly stated, but implied to be weaker than ETA | ||

| Hydroxy Bosentan (Ro 48-5033) | ETA | 50 - 100 | |

| ETB | Not explicitly stated | ||

| Bosentan | ETA | ~7.1 | |

| ETB | ~474.8 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The significantly higher IC50 values for this compound at the ETA receptor compared to both Bosentan and Hydroxy Bosentan indicate a much lower binding affinity and, consequently, a weaker direct contribution to the therapeutic endothelin receptor blockade.

Other Pharmacological Activities

Recent research has indicated that this compound may have other biological activities beyond direct endothelin receptor antagonism. Notably, it has been shown to activate the pregnane X receptor (PXR). PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, including CYP3A4. This activation by this compound suggests a potential role in the drug-drug interactions observed with Bosentan therapy.

Furthermore, this compound has been shown to inhibit the organic anion transporting polypeptides OATP1B1 and OATP1B3 with the following IC50 values:

| Transporter | IC50 (µM) | 95% Confidence Interval | Reference |

| OATP1B1 | 3.8 | 1.9 - 7.6 | |

| OATP1B3 | 7.4 | 2.6 - 21.52 |

This inhibition of key drug transporters may also contribute to the pharmacokinetic interaction profile of Bosentan.

Signaling Pathways and Experimental Workflows

To understand the role of this compound and other endothelin receptor antagonists, it is essential to visualize the underlying signaling pathways and the experimental workflows used to study them.

Endothelin Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by endothelin-1 and its inhibition by dual endothelin receptor antagonists like Bosentan and its metabolites.

Caption: Endothelin-1 signaling and its antagonism.

Bosentan Metabolism Workflow

The metabolic conversion of Bosentan to its metabolites, including this compound, is a critical aspect of its pharmacology. The following diagram outlines this metabolic pathway.

Caption: Metabolic pathway of Bosentan.

Experimental Protocols

A thorough understanding of the pharmacology of this compound requires robust experimental methodologies. The following sections detail the protocols for key experiments.

Endothelin Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to endothelin receptors.

Objective: To quantify the binding affinity (Ki or IC50) of this compound for ETA and ETB receptors.

Materials:

-

Cell membranes expressing human recombinant ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Test compound: this compound (Ro 47-8634).

-

Non-specific binding control: Unlabeled ET-1 at a high concentration.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of [¹²⁵I]-ET-1 and unlabeled ET-1.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

Assay buffer.

-

Either this compound at various concentrations, assay buffer (for total binding), or a saturating concentration of unlabeled ET-1 (for non-specific binding).

-

-

Incubation: Add [¹²⁵I]-ET-1 to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Endothelin Receptor Binding Assay.

In Vitro Vasoconstriction Assay

This functional assay measures the ability of a compound to antagonize ET-1-induced contraction of isolated blood vessels.

Objective: To determine the functional antagonist potency (pA₂ or Kb) of this compound against ET-1-induced vasoconstriction in isolated pulmonary arteries.

Materials:

-

Isolated pulmonary artery rings from a suitable animal model (e.g., rat).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Endothelin-1 (ET-1).

-

Test compound: this compound (Ro 47-8634).

Procedure:

-

Tissue Preparation: Isolate pulmonary arteries and cut them into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in organ baths filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for 60-90 minutes, with periodic washing.

-

Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.

-

Antagonist Incubation: Incubate the rings with either vehicle or different concentrations of this compound for a predetermined period (e.g., 30-60 minutes).

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath and recording the contractile response.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response to KCl against the logarithm of the ET-1 concentration. Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value from a Schild plot to quantify the antagonist potency.

Caption: Workflow for In Vitro Vasoconstriction Assay.

In Vivo Model of Pulmonary Arterial Hypertension

The monocrotaline-induced PAH model in rats is a widely used preclinical model to evaluate the efficacy of potential therapeutic agents.

Objective: To assess the potential therapeutic effects of this compound on the development and progression of PAH in a rat model.

Procedure:

-

Induction of PAH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) to adult male rats.

-

Treatment Groups: Divide the animals into groups: a control group (no MCT), an MCT-treated group (vehicle), and MCT-treated groups receiving different doses of this compound.

-

Drug Administration: Begin administration of this compound (e.g., via oral gavage or in drinking water) at a specified time point after MCT injection and continue for the duration of the study (typically 3-4 weeks).

-

Hemodynamic Measurements: At the end of the study, anesthetize the rats and measure pulmonary artery pressure (PAP) and right ventricular systolic pressure (RVSP) via right heart catheterization.

-

Right Ventricular Hypertrophy Assessment: Euthanize the animals and excise the heart. Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S). Weigh the RV and the LV+S separately. Calculate the ratio of RV weight to LV+S weight (Fulton index) as an index of right ventricular hypertrophy.

-

Histopathological Analysis: Perfuse and fix the lungs for histological examination to assess the degree of pulmonary vascular remodeling.

Conclusion

This compound (Ro 47-8634) is a minor metabolite of Bosentan with significantly lower affinity for endothelin receptors compared to the parent compound and the major active metabolite, Hydroxy Bosentan. Its direct contribution to the therapeutic endothelin receptor antagonism of Bosentan in the treatment of pulmonary arterial hypertension is likely minimal. However, its activity as an activator of the pregnane X receptor and an inhibitor of OATP transporters suggests a potential role in the pharmacokinetic drug-drug interactions associated with Bosentan therapy. Further research focusing on the direct in vivo effects of this compound in preclinical models of PAH would be necessary to fully elucidate any potential independent therapeutic or adverse effects. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

- 1. A novel method for measuring pulmonary artery pressure by high-frequency ultrasound-guided transthoracic puncture in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of right heart function in a rat model using modified echocardiographic views | PLOS One [journals.plos.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

Desmethyl Bosentan: A Technical Overview of its Molecular Characteristics, Biological Activity, and Experimental Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Bosentan, a primary metabolite of the dual endothelin receptor antagonist Bosentan, has garnered significant attention for its distinct pharmacological profile. This technical guide provides an in-depth examination of this compound, focusing on its molecular properties, its role as a potent activator of the Pregnane X Receptor (PXR), and its interactions with key drug transporters. This document consolidates critical data and outlines detailed experimental protocols to facilitate further research and development in related fields.

Core Molecular and Physicochemical Properties

This compound, also known as Ro 47-8634, is formed through the O-demethylation of the phenolic methyl ether of Bosentan.[1] Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₇N₅O₆S | [2] |

| Molecular Weight | 537.59 g/mol | [2][3] |

| CAS Number | 253688-61-8 | [2] |

| Alternate Name | 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide |

Biological Activity and Signaling Pathways

This compound is recognized for two primary biological activities: its role as a metabolite of an endothelin receptor antagonist and its function as a potent activator of the Pregnane X Receptor (PXR).

Endothelin Receptor Antagonism

As a metabolite of Bosentan, this compound is associated with the endothelin signaling pathway. Bosentan itself is a dual antagonist of endothelin receptors ETA and ETB, which are involved in vasoconstriction and cell proliferation. By blocking these receptors, Bosentan and its metabolites can lead to vasodilation, making it a therapeutic agent for pulmonary arterial hypertension.

Pregnane X Receptor (PXR) Activation

A significant characteristic of this compound is its ability to activate the Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine that regulates the expression of genes involved in drug metabolism and transport. Activation of PXR by this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to response elements on DNA, inducing the transcription of target genes, most notably Cytochrome P450 3A4 (CYP3A4). This induction of drug-metabolizing enzymes is a key mechanism underlying potential drug-drug interactions.

References

Preliminary Investigation of Desmethyl Bosentan Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a preliminary investigation into the toxicity of Desmethyl bosentan (Ro 47-8634), a primary metabolite of the endothelin receptor antagonist, bosentan. Bosentan-induced hepatotoxicity is a known clinical concern, and understanding the role of its metabolites is crucial for risk assessment and the development of safer alternatives. This document summarizes the current understanding of this compound's toxicity, drawing from in vitro studies. Key findings indicate that while this compound exhibits some level of intrinsic toxicity, its primary contribution to hepatotoxicity appears to be through its metabolic conversion to the downstream metabolite, Ro 64-1056. Furthermore, this compound has been identified as an activator of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, which may contribute to drug-drug interactions. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to support further research in this area.

Bosentan Metabolism

Bosentan is primarily metabolized in the liver by cytochrome P450 enzymes, principally CYP2C9 and CYP3A4.[1][2] This process generates three main metabolites:

-

Ro 48-5033 (Hydroxy bosentan): An active metabolite that may contribute to the pharmacological effect of bosentan.

-

Ro 47-8634 (this compound): The focus of this guide.

-

Ro 64-1056 (Hydroxy this compound): A downstream metabolite of this compound.

Quantitative Toxicity Data

The following tables summarize the available quantitative data regarding the in vitro effects of this compound (Ro 47-8634).

Table 1: Inhibition of Organic Anion Transporting Polypeptides (OATPs) by this compound [3]

| Transporter | IC50 (µM) | 95% Confidence Interval |

| OATP1B1 | 3.8 | 1.9 - 7.6 |

| OATP1B3 | 7.4 | 2.6 - 21.52 |

Table 2: Qualitative Cytotoxicity of Bosentan Metabolites in Human Hepatocytes [4]

| Compound | Observed Effect on Cell Viability | Notes |

| This compound (Ro 47-8634) | Decreased | Toxicity diminished by CYP2C9 inhibitors, suggesting a role for its metabolite. |

| Ro 64-1056 | Concentration-dependent decrease | Directly involved in bosentan-induced liver injury. |

Experimental Protocols

In Vitro Cytotoxicity Assessment in Sandwich-Cultured Human Hepatocytes (SCHH)

This protocol outlines a general method for assessing the cytotoxicity of this compound using a well-established in vitro model that maintains hepatocyte polarity and function.

4.1.1 Cell Culture

-

Hepatocyte Seeding: Cryopreserved primary human hepatocytes are thawed and seeded onto collagen-coated plates.

-

Collagen Overlay: After cell attachment, a second layer of collagen is added to create the "sandwich" culture, which promotes the formation of bile canaliculi and maintains hepatocyte-specific functions.

-

Culture Maintenance: Cells are maintained in a suitable culture medium (e.g., Williams' Medium E) supplemented with necessary factors, and the medium is changed regularly.

4.1.2 Cytotoxicity Assay (e.g., WST-1 Assay)

-

Compound Exposure: After a stabilization period, the culture medium is replaced with a medium containing various concentrations of this compound (Ro 47-8634) or other test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

-

WST-1 Reagent Addition: Following incubation, the WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.

-

Incubation with Reagent: The plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 to a soluble formazan salt, resulting in a color change.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. IC50 values can be determined by plotting cell viability against the log of the compound concentration.

OATP1B1 and OATP1B3 Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound on the hepatic uptake transporters OATP1B1 and OATP1B3.

-

Cell Lines: Stably transfected cell lines overexpressing human OATP1B1 or OATP1B3 (e.g., HEK293 or CHO cells) are used. A parental cell line not expressing the transporters serves as a negative control.

-

Assay Setup: Cells are seeded in multi-well plates.

-

Inhibition Experiment: Cells are pre-incubated with various concentrations of this compound (Ro 47-8634).

-

Substrate Addition: A fluorescent or radiolabeled probe substrate for OATP1B1/1B3 (e.g., fluorescein-methotrexate or [3H]-estradiol-17β-glucuronide) is added to the wells.

-

Incubation and Termination: The uptake of the substrate is allowed to proceed for a defined period at 37°C. The reaction is then stopped by washing the cells with ice-cold buffer.

-

Quantification: The amount of substrate taken up by the cells is quantified using a fluorescence plate reader or a scintillation counter.

-

Data Analysis: The inhibition of transporter activity is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

Metabolic Activation and Cytotoxicity

The primary mechanism of this compound-related toxicity appears to be its metabolic activation by CYP2C9 to the more toxic metabolite, Ro 64-1056.

Metabolic activation pathway of bosentan leading to cytotoxicity.

Pregnane X Receptor (PXR) Activation

This compound has been shown to be a potent activator of the Pregnane X Receptor (PXR), a nuclear receptor that plays a central role in regulating the expression of genes involved in drug metabolism and transport, most notably CYP3A4.

Pregnane X Receptor (PXR) activation pathway by this compound.

Discussion and Future Directions

The available evidence suggests that this compound is a biologically active metabolite that contributes to the overall toxicological profile of bosentan. Its primary toxicity appears to be mediated through its conversion to Ro 64-1056. The activation of PXR by this compound is also a significant finding, as this can lead to altered metabolism of co-administered drugs, potentially increasing the risk of adverse drug reactions.

Further research is warranted to fully elucidate the toxicological profile of this compound. Key areas for future investigation include:

-

Quantitative Cytotoxicity: Determining the precise IC50 value for this compound-induced cytotoxicity in primary human hepatocytes.

-

Mechanism of Ro 64-1056 Toxicity: Investigating the specific cellular mechanisms by which Ro 64-1056 induces hepatocyte death (e.g., mitochondrial dysfunction, oxidative stress, apoptosis).

-

In Vivo Studies: Correlating the in vitro findings with in vivo studies in animal models to better understand the contribution of this compound to bosentan-induced liver injury in a physiological context.

-

Broader Signaling Effects: Exploring other potential signaling pathways that may be modulated by this compound.

A more comprehensive understanding of the toxicity of this compound and its metabolites will be instrumental in the development of safer endothelin receptor antagonists for the treatment of pulmonary arterial hypertension and other conditions.

References

- 1. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. This compound displays a similar in vitro interaction profile as bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the Metabolic Pathway of Bosentan and of the Cytotoxicity of Bosentan Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Bosentan metabolites

An In-depth Technical Guide on the Discovery and History of Bosentan Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan, marketed under the brand name Tracleer®, is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension (PAH).[1] It functions by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to both ETA and ETB receptors, leading to vasodilation and a decrease in pulmonary vascular resistance.[2][3] Developed by Actelion Pharmaceuticals, Bosentan was approved for PAH in the United States in November 2001 and in the European Union in May 2002.[1][4]

The clinical pharmacology of Bosentan is complex, involving extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the metabolic fate of Bosentan is crucial for comprehending its efficacy, drug-drug interactions, and safety profile, particularly its association with dose-dependent hepatotoxicity. This guide provides a comprehensive overview of the discovery, metabolic pathways, and analytical methodologies related to Bosentan's metabolites.

Discovery and Identification of Metabolites

Initial investigations into the absorption, metabolism, and excretion of Bosentan in healthy male subjects using 14C-labeled compounds revealed that the drug is extensively metabolized. These studies identified three primary metabolites in plasma, urine, and feces.

-

Ro 48-5033: The major metabolite, formed by the hydroxylation of the tert-butyl group of the parent molecule. This is the only pharmacologically active metabolite, contributing approximately 10% to 20% of the total activity of Bosentan.

-

Ro 47-8634: A minor metabolite resulting from the O-demethylation of the phenolic methyl ester of Bosentan.

-

Ro 64-1056: A secondary metabolite generated through both the hydroxylation and demethylation of Bosentan.

More recent in vitro studies using human liver microsomes have identified an additional novel metabolite, designated M4 , which is formed from the metabolism of Ro 47-8634.

Metabolic Pathways of Bosentan

Bosentan's biotransformation is predominantly carried out in the liver by CYP isoenzymes, specifically CYP2C9 and CYP3A4 , with a potential minor role for CYP2C19. The drug is also an inducer of CYP2C9 and CYP3A4, leading to auto-induction upon multiple dosing. This results in a decrease in its own plasma concentrations by 35-50% and reaching a steady state within 3-5 days.

The formation of the metabolites proceeds as follows:

-

Formation of Ro 48-5033 (Hydroxylation): Both CYP2C9 and CYP3A4 mediate the hydroxylation of Bosentan at its tert-butyl group to form the active metabolite Ro 48-5033.

-

Formation of Ro 47-8634 (O-demethylation): CYP3A4 is solely responsible for the O-demethylation of the methoxyphenoxy moiety to produce the phenol metabolite Ro 47-8634.

-

Formation of Ro 64-1056 (Secondary Metabolism): This metabolite is formed from both primary metabolites, Ro 48-5033 and Ro 47-8634, via the actions of CYP2C9 and CYP3A4.

The elimination of Bosentan and its metabolites occurs primarily through biliary excretion following hepatic metabolism, with less than 3% of an oral dose recovered in the urine.

Quantitative Data: Pharmacokinetics

The pharmacokinetic properties of Bosentan and its metabolites have been characterized in healthy subjects. Upon multiple dosing, the exposure to Bosentan is reduced due to auto-induction. The exposure to the metabolites is consistently low, representing less than 25% of the parent drug exposure after both single and multiple doses.

Table 1: Pharmacokinetic Parameters of Bosentan and its Metabolites in Healthy Male Subjects (Single 62.5 mg dose)

| Parameter | Bosentan | Ro 48-5033 | Ro 47-8634 | Ro 64-1056 |

| Cmax (ng/mL) | 647 (525, 768) | 71.9 (43.4, 100) | 16.3 (11.8, 20.8) | 10.3 (6.6, 14.0) |

| tmax (h) | 4.5 (3.5 - 6.0) | 5.0 (4.0 - 6.0) | 5.5 (4.0 - 12.0) | 6.0 (5.0 - 12.0) |

| AUC(0-12h) (ng·h/mL) | 4060 (3250, 4860) | 535 (323, 747) | 148 (104, 192) | 90.0 (55.4, 125) |

| t1/2 (h) | 5.4 (4.5, 6.6) | 5.1 (4.2, 6.1) | 6.5 (5.0, 8.4) | 7.9 (5.9, 10.6) |

| Data are presented as mean (95% Confidence Interval) or median (range) for tmax. |

Table 2: Pharmacokinetic Parameters of Bosentan and its Metabolites (Multiple Dose: 62.5 mg twice daily for 5.5 days)

| Parameter | Bosentan | Ro 48-5033 | Ro 47-8634 | Ro 64-1056 |

| Cmax (ng/mL) | 449 (346, 552) | 62.9 (38.8, 87.0) | 14.8 (10.9, 18.7) | 10.1 (7.4, 12.8) |

| tmax (h) | 4.0 (3.0 - 5.0) | 5.0 (4.0 - 6.0) | 5.0 (4.0 - 6.0) | 6.0 (5.0 - 9.0) |

| AUC(0-12h) (ng·h/mL) | 2730 (2140, 3320) | 496 (306, 686) | 134 (96.8, 171) | 93.3 (65.9, 121) |

| t1/2 (h) | 5.4 (4.5, 6.6) | 5.1 (4.2, 6.1) | 6.5 (5.0, 8.4) | 7.9 (5.9, 10.6) |

| Data are presented as mean (95% Confidence Interval) or median (range) for tmax. |

Experimental Protocols

The identification and quantification of Bosentan and its metabolites rely on sophisticated analytical and in vitro techniques.

In Vivo Pharmacokinetic Studies

-

Study Design: A typical study involves administering Bosentan to healthy volunteers or patients, followed by serial blood sampling. For instance, in a study by van Giersbergen et al., blood samples were collected pre-dose and at 1, 2, 3, 4, 5, 6, 9, and 12 hours after drug intake over a dosing interval.

-

Sample Preparation: Plasma is separated from blood samples by centrifugation. For analysis, proteins are typically precipitated from the plasma matrix.

-

Analytical Method: Plasma concentrations of Bosentan and its three metabolites (Ro 47-8634, Ro 48-5033, and Ro 64-1056) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. This method provides high sensitivity and specificity for simultaneous quantification. HPLC methods with UV detection have also been developed and validated.

In Vitro Metabolism Studies

-

Human Liver Microsomes (HLM): To identify the enzymes responsible for metabolism, Bosentan is incubated with HLMs, which contain a high concentration of CYP enzymes. Specific chemical inhibitors or antibodies for CYP isoenzymes (e.g., tienilic acid for CYP2C9) can be used to pinpoint the contribution of each enzyme to metabolite formation.

-

Sandwich-Cultured Human Hepatocytes (SCHH): This model more closely mimics the in vivo liver environment, including both metabolic enzymes and transport proteins. SCHH are used to study the complete hepatic disposition (uptake, metabolism, and excretion) of a drug and its metabolites. They are also valuable for investigating potential hepatotoxicity, as was done to assess the cytotoxicity of metabolites Ro 47-8634 and Ro 64-1056.

References

The Pharmacokinetics and Metabolism of Desmethyl Bosentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bosentan, also known by its research code Ro 47-8634, is one of the three primary metabolites of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. While the parent compound, Bosentan, has been extensively studied, a thorough understanding of the pharmacokinetic profile and metabolic fate of its metabolites is crucial for a comprehensive assessment of its efficacy and safety. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics of this compound

The systemic exposure to this compound is generally low compared to the parent drug, Bosentan. In many studies, its plasma concentrations have been observed to be near or below the lower limit of quantification, making a complete pharmacokinetic characterization challenging.[1]

Table 1: Pharmacokinetic Parameters of Bosentan and its Metabolites in Patients with Portopulmonary Hypertension and Child-Pugh Class B Cirrhosis (n=5)

| Parameter | Bosentan | Ro 48-5033 (Hydroxy Bosentan) | Ro 47-8634 (this compound) | Ro 64-1056 (Hydroxy this compound) |

| Cmax (ng/mL) | 1033 ± 468 | 133 ± 48 | 45 ± 18 | 33 ± 15 |

| Tmax (h) | 3.0 (2.0-4.0) | 4.0 (3.0-5.0) | 4.0 (4.0-6.0) | 5.0 (4.0-6.0) |

| AUC (ng·h/mL) | 6728 ± 2889 | 1097 ± 414 | 362 ± 138 | 291 ± 131 |

Data presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. Data is from a study in a specific patient population and may not be representative of healthy individuals.[2][3]

Upon multiple dosing of Bosentan, the exposure to both the parent drug and its metabolites, including this compound, tends to decrease, likely due to the auto-induction of metabolic enzymes.[4][5]

Metabolism of this compound

Bosentan is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2C9. This compound (Ro 47-8634) is formed through the O-demethylation of the phenolic methyl ether of Bosentan. This metabolite can be further metabolized to Ro 64-1056 through hydroxylation, a reaction also catalyzed by CYP3A4 and CYP2C9. A novel metabolite, designated as M4, has also been identified from the metabolism of Ro 47-8634 in human liver microsomes.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of a compound, such as Bosentan, using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Test compound (Bosentan)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol), ensuring the final solvent concentration in the incubation mixture is low (typically <1%) to avoid enzyme inhibition.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.2-1.0 mg/mL), and the test compound at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the compound to equilibrate with the microsomes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes). Gentle shaking may be applied.

-

Reaction Termination: Stop the reaction at each time point by adding an equal or greater volume of ice-cold organic solvent. The organic solvent also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the parent compound and its metabolites, including this compound.

In Vitro Metabolism using Sandwich-Cultured Human Hepatocytes

Sandwich-cultured hepatocytes (SCHs) provide a more physiologically relevant in vitro model as they maintain cell polarity and functional bile canaliculi.

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Collagen-coated culture plates

-

Extracellular matrix gel (e.g., Matrigel)

-

Hepatocyte culture medium

-